An In-depth Technical Guide to the Properties of NH-bis-PEG2 Linkers
An In-depth Technical Guide to the Properties of NH-bis-PEG2 Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the role of the linker molecule is paramount. The linker, a seemingly simple bridge, critically influences the solubility, stability, pharmacokinetics, and overall efficacy of the conjugate. Among the diverse array of linkers, those incorporating polyethylene (B3416737) glycol (PEG) moieties have gained prominence for their ability to impart favorable physicochemical properties. This technical guide provides a comprehensive overview of the properties of NH-bis-PEG2 linkers, a class of non-cleavable, hydrophilic linkers that are increasingly utilized in the design of novel therapeutics.
The core structure of an NH-bis-PEG2 linker features a central secondary amine with two flanking diethylene glycol chains, typically terminating in reactive functional groups. This guide will focus on the fundamental NH-bis-PEG2 amine linker (1,8-Diamino-3,6-dioxaoctane) and its derivatives where the terminal primary amines are modified to create homobifunctional or heterobifunctional reagents. These linkers are instrumental in connecting a targeting moiety (like an antibody) to a payload (such as a cytotoxic drug or an E3 ligase ligand), enhancing the overall performance of the resulting bioconjugate.[1][2]
Core Properties of NH-bis-PEG2 Linkers
The NH-bis-PEG2 linker is characterized by its hydrophilicity, flexibility, and biocompatibility, properties conferred by the ethylene (B1197577) glycol units. These characteristics are crucial for overcoming challenges associated with the aggregation and poor solubility of hydrophobic drug molecules often used in ADCs and PROTACs.[3][4] The central secondary amine and the two terminal functional groups provide multiple points for conjugation, allowing for the creation of branched structures.
Physicochemical Properties
The fundamental building block of many NH-bis-PEG2 linkers is 1,8-Diamino-3,6-dioxaoctane. Its properties provide a baseline for understanding the behavior of more complex derivatives.
| Property | Value | Reference |
| Chemical Name | 1,8-Diamino-3,6-dioxaoctane | [5][6] |
| Synonyms | Amino-PEG2-amine, Bis-NH2-PEG2 | [5][6] |
| CAS Number | 929-59-9 | [5][6] |
| Molecular Formula | C6H16N2O2 | [5][6] |
| Molecular Weight | 148.20 g/mol | [5][6] |
| Appearance | Clear, colorless liquid | [5][6] |
| Boiling Point | 105-109 °C at 6 mm Hg | [5][6] |
| Density | 1.015 g/mL at 25 °C | [5][6] |
| Refractive Index | n20/D 1.461 | [5][6] |
| pKa (of amino groups) | 9.04 (predicted) | [5] |
| Calculated Extended Length | ~12.5 Å | Calculated |
Note on Calculated Extended Length: The extended length of the NH-bis-PEG2 amine linker is estimated based on standard bond lengths (C-C: ~1.54 Å, C-O: ~1.43 Å, C-N: ~1.47 Å) and assuming a fully extended trans conformation. This value is an approximation and the actual end-to-end distance in solution will be shorter due to the linker's flexibility.
Solubility
The PEG component of the NH-bis-PEG2 linker significantly enhances its aqueous solubility.[3] This is a critical feature when working with hydrophobic payloads, as it can prevent aggregation and improve the overall solubility of the final conjugate.[7]
| Solvent | Solubility | Notes | Reference |
| Water | Soluble (in 0.4 parts water) | Highly soluble due to the hydrophilic ether linkages and terminal amines. | [5][6] |
| DMSO | Soluble (up to 250 mg/mL) | Often used as a solvent for creating stock solutions. May require sonication. | [8] |
| DMF | Soluble | A common solvent for conjugation reactions. | [9] |
| DCM | Soluble | Can be used in synthetic modifications of the linker. | [9] |
Stability
NH-bis-PEG2 linkers form stable amide bonds when conjugated to carboxylic acids. The ether linkages within the PEG chain are generally stable to a wide range of pH conditions and are not susceptible to enzymatic cleavage, hence they are classified as non-cleavable linkers.[10] The stability of the terminal functional groups (e.g., NHS esters) is a critical consideration during conjugation reactions.
| Condition | Stability Profile | Reference |
| pH | The core PEG and amide linkages are stable across a broad pH range. Phosphoester and phosphoamide-containing PEG hydrogels show pH-sensitive degradation, being more rapid under acidic conditions. | [11] |
| Temperature | Stable under typical storage and reaction conditions (-20°C to room temperature). | [5][6] |
| Hydrolysis of NHS Esters | The NHS-ester moiety is susceptible to hydrolysis in aqueous solutions. The half-life of the NHS ester decreases with increasing pH. Reactions with primary amines are most efficient at a pH of 7-9. | [12][13] |
Applications in Drug Development
The unique properties of NH-bis-PEG2 linkers make them valuable tools in the development of targeted therapies.
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The hydrophilicity of the NH-bis-PEG2 linker can improve the solubility and reduce aggregation of ADCs, particularly those with hydrophobic payloads.[7][14] The linker's flexibility can also ensure that the payload does not interfere with the antibody's ability to bind to its target antigen. The non-cleavable nature of the NH-bis-PEG2 linker means that the payload is released upon lysosomal degradation of the antibody, which can contribute to a more stable ADC in circulation and potentially reduce off-target toxicity.[15]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. The linker plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4] The length and flexibility of the linker are critical for achieving the optimal orientation of the two proteins.[16] The hydrophilicity of PEG-based linkers like NH-bis-PEG2 can improve the solubility and cell permeability of the PROTAC molecule.[1]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving NH-bis-PEG2 linkers. These are generalized protocols that should be optimized for specific applications.
Protocol 1: Conjugation of NH-bis-PEG2-acid to a Protein via EDC/NHS Chemistry
This protocol describes the conjugation of a carboxylated NH-bis-PEG2 linker to primary amines (e.g., lysine (B10760008) residues) on a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NH-bis-PEG2-acid linker
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), exchange it with PBS using a desalting column.
-
Linker Activation: a. Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening. b. Prepare a fresh stock solution of EDC (e.g., 10 mg/mL) in anhydrous DMSO or Activation Buffer. c. Prepare a stock solution of NHS/Sulfo-NHS (e.g., 10 mg/mL) in anhydrous DMSO or Activation Buffer. d. Dissolve the NH-bis-PEG2-acid linker in Activation Buffer. e. Add a 2-5 fold molar excess of EDC and NHS/Sulfo-NHS to the linker solution. f. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.[17][18]
-
Conjugation Reaction: a. Immediately add the activated linker solution to the protein solution. A starting point is a 10-20 fold molar excess of the linker to the protein. b. Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[17]
-
Quenching the Reaction: a. Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. b. Incubate for 15 minutes at room temperature.[19]
-
Purification: a. Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[17] b. For higher purity, size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can be employed.[][21]
Protocol 2: Purification of PEGylated Protein by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of a protein, allowing for its separation from the unreacted protein.
Materials:
-
Crude PEGylated protein mixture from Protocol 1
-
SEC column suitable for the molecular weight range of the conjugate (e.g., Superdex 200 or similar)
-
HPLC or FPLC system
-
Mobile Phase: PBS or other suitable buffer
-
Protein standards for column calibration
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the Mobile Phase at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Sample Preparation: Filter the crude reaction mixture through a 0.22 µm filter to remove any precipitates.
-
Injection: Inject the filtered sample onto the column. The injection volume should not exceed 1-2% of the total column volume for optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the Mobile Phase at a constant flow rate. Collect fractions corresponding to the different peaks observed in the chromatogram. The PEGylated protein will elute earlier than the unreacted protein.[22][23]
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to confirm the presence and purity of the PEGylated conjugate.
Protocol 3: Characterization of Conjugates by Mass Spectrometry
Mass spectrometry is a powerful tool for confirming the successful conjugation and determining the drug-to-antibody ratio (DAR) or the molecular weight of the PROTAC.
Materials:
-
Purified conjugate sample
-
Mass spectrometer (e.g., ESI-QTOF or MALDI-TOF)
-
Appropriate solvents and matrices for the chosen ionization method
Procedure:
-
Sample Preparation: Prepare the sample according to the requirements of the mass spectrometer. This may involve buffer exchange into a volatile buffer (e.g., ammonium (B1175870) acetate) and dilution. For ADCs, the sample may be analyzed intact or after reduction of disulfide bonds to separate the light and heavy chains.
-
Mass Spectrometry Analysis: a. Acquire the mass spectrum of the sample. b. For intact protein analysis, the mass of the conjugate will be higher than the unconjugated protein by the mass of the attached linker-payload molecules. c. For ADCs, the DAR can be calculated from the mass shift.[2][24][25][26] d. For PROTACs, the measured molecular weight should match the theoretical molecular weight of the final construct.
-
Data Analysis: Process the raw data using appropriate software to determine the molecular weights of the observed species.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the application and analysis of NH-bis-PEG2 linkers.
Caption: General structure of a homobifunctional NH-bis-PEG2 linker.
Caption: Simplified signaling pathway for PROTAC-mediated protein degradation.
Caption: A logical workflow for the synthesis and analysis of protein-linker conjugates.
Conclusion
NH-bis-PEG2 linkers represent a versatile and valuable class of tools for the development of advanced bioconjugates. Their inherent hydrophilicity, flexibility, and stability address key challenges in the design of ADCs and PROTACs, ultimately contributing to the creation of more effective and safer targeted therapeutics. The information and protocols provided in this guide offer a solid foundation for researchers and scientists to effectively utilize NH-bis-PEG2 linkers in their drug development endeavors. As with any bioconjugation strategy, empirical optimization of reaction conditions and thorough characterization of the final product are essential for success.
References
- 1. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. Cas 929-59-9,1,8-Diamino-3,6-dioxaoctane | lookchem [lookchem.com]
- 6. 1,8-Diamino-3,6-dioxaoctane | 929-59-9 [amp.chemicalbook.com]
- 7. purepeg.com [purepeg.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. NH-bis(PEG2-Boc), 2182601-69-8 | BroadPharm [broadpharm.com]
- 10. NH-bis(PEG2-Boc) - Creative Biolabs [creative-biolabs.com]
- 11. Biocompatible and pH-sensitive PEG hydrogels with degradable phosphoester and phosphoamide linkers end-capped with amine for controlled drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 21. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. agilent.com [agilent.com]
- 24. protagene.com [protagene.com]
- 25. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
